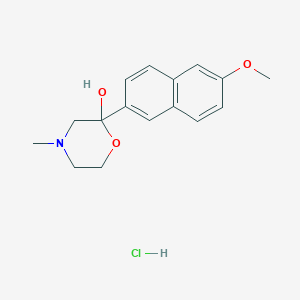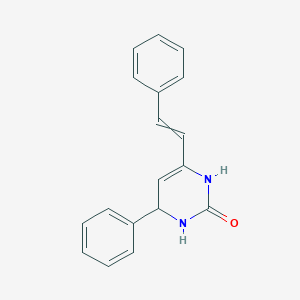![molecular formula C12H21N2O4- B12537443 [5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate CAS No. 714288-27-4](/img/structure/B12537443.png)
[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a carbonate group, a dimethylamino group, and a methylprop-2-enoylamino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate typically involves multiple steps, including the formation of intermediate compounds One common method involves the reaction of dimethylamine with an appropriate alkyl halide to form the dimethylamino groupThe final step involves the formation of the carbonate group through a reaction with a carbonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical assays .
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its unique chemical properties allow it to interact with various biological targets, making it a promising compound for therapeutic applications .
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of [5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the carbonate group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains a dimethylamino group and is used in similar applications.
N,N-Dimethylethanamine: Another compound with a dimethylamino group, used in organic synthesis.
Uniqueness
What sets [5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate apart is its combination of functional groups, which provides a unique reactivity profile. This makes it more versatile and effective in various applications compared to its similar counterparts .
Properties
CAS No. |
714288-27-4 |
|---|---|
Molecular Formula |
C12H21N2O4- |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
[5-(dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate |
InChI |
InChI=1S/C12H22N2O4/c1-8(2)11(15)13-10(6-7-14(4)5)9(3)18-12(16)17/h9-10H,1,6-7H2,2-5H3,(H,13,15)(H,16,17)/p-1 |
InChI Key |
YUKXEAAFTADOAL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(CCN(C)C)NC(=O)C(=C)C)OC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



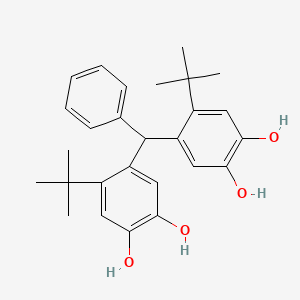
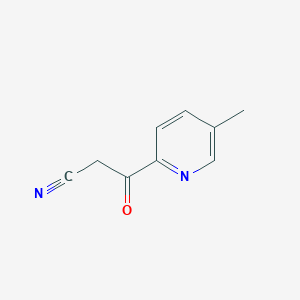
silane](/img/structure/B12537380.png)
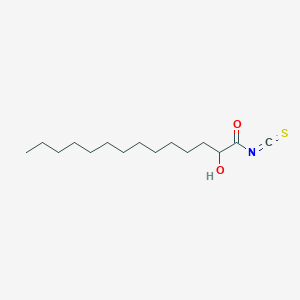
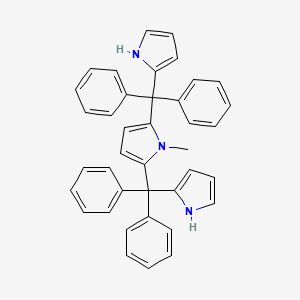
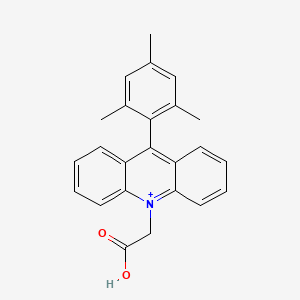
![9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene](/img/structure/B12537394.png)
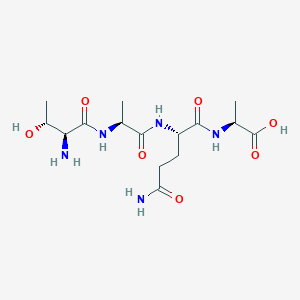
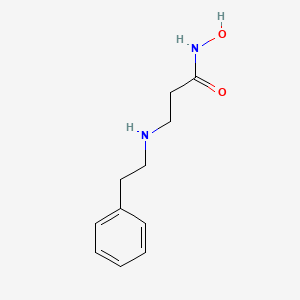
![1-[(1S)-1-Phenylethyl]-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12537427.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide](/img/structure/B12537429.png)
